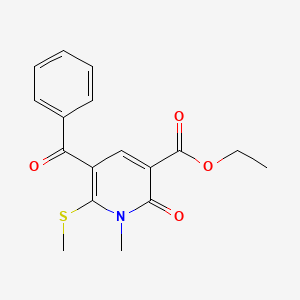
Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a phenylcarbonyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The process may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylcarbonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The phenylcarbonyl group can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates: These compounds share a similar pyridine ring structure and have comparable chemical properties.
Methylsulfonyl benzene derivatives: These compounds contain the methylsulfanyl group and exhibit similar reactivity in redox reactions.
Uniqueness
Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17NO4S . The compound features a dihydropyridine core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of dihydropyridines have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
2. Anticancer Properties
Dihydropyridine derivatives have been studied for their anticancer potential. This compound may influence cancer cell proliferation and apoptosis. The compound's ability to modulate signaling pathways involved in cell growth could be a key area for further investigation .
3. Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity suggests that this compound may also possess such properties, making it a candidate for treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Receptor Modulation : It may interact with various receptors, leading to altered signaling cascades that affect cellular responses.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds. For example:
Properties
Molecular Formula |
C17H17NO4S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 5-benzoyl-1-methyl-6-methylsulfanyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C17H17NO4S/c1-4-22-17(21)13-10-12(16(23-3)18(2)15(13)20)14(19)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI Key |
ZTUJRKVQSCDXBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N(C1=O)C)SC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















